Cas no 1092555-02-6 (Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate)
![Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate structure](https://it.kuujia.com/scimg/cas/1092555-02-6x500.png)
1092555-02-6 structure
Nome del prodotto:Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Paxiphylline D
- Methyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1<sup>1,5</sup>.0<sup>2,10</sup>.0<sup>3,8</sup>.0<sup>16,19</sup>]icosa-13(19),16-diene-17-carboxylate 8-oxide
- Longistylumphylline A N-oxide
- [ "Longistylumphylline A N-oxide" ]
- Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]ico
- F92828
- 1092555-02-6
- FS-10123
- methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
- Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
-
- Inchi: 1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12?,14?,16-,18?,22+,23-,24+/m0/s1
- Chiave InChI: KGESJSJJGMUDSQ-DYRRPPKQSA-N
- Sorrisi: [O-][N@+]12C([H])([H])C([H])(C([H])([H])[H])[C@@]3([H])C([C@@]45C([H])([H])C(C(=O)OC([H])([H])[H])=C6C([H])([H])C([H])([H])C(C([H])([H])C([H])([H])C([H])(C1([H])[H])[C@]4(C([H])([H])[H])C2([H])C3([H])[H])=C56)=O
Proprietà calcolate
- Massa esatta: 383.21000
- Massa monoisotopica: 383.21
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 902
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 61.4
Proprietà sperimentali
- Colore/forma: Brown solid
- PSA: 72.80000
- LogP: 3.24710
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P15970-5mg |
Methyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate 8-oxide |
1092555-02-6 | 5mg |
¥5600.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4744-1 mg |
Paxiphylline D |
1092555-02-6 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4744-5 mg |
Paxiphylline D |
1092555-02-6 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN4744-1 mL * 10 mM (in DMSO) |
Paxiphylline D |
1092555-02-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
A2B Chem LLC | AE17539-2mg |
Paxiphylline D |
1092555-02-6 | 97% | 2mg |
$1424.00 | 2024-01-05 | |
TargetMol Chemicals | TN4744-5mg |
Paxiphylline D |
1092555-02-6 | 5mg |
¥ 4890 | 2024-07-19 | ||
A2B Chem LLC | AE17539-5mg |
Paxiphylline D |
1092555-02-6 | Brown | 5mg |
$869.00 | 2024-04-20 | |
TargetMol Chemicals | TN4744-1 ml * 10 mm |
Paxiphylline D |
1092555-02-6 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 |
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Letteratura correlata
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1092555-02-6 (Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate) Prodotti correlati
- 857672-34-5(Longistylumphylline A)
- 955082-90-3(6-Azaspiro[2.5]octan-4-ol, (-)-)
- 1806891-41-7(Methyl 2-chloro-5-(difluoromethyl)-4-methylpyridine-3-acetate)
- 1207033-68-8(2-{[5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 50461-74-0(Ethyl 2-Oxopentanoate)
- 55899-29-1(Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate)
- 1181679-08-2((2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one)
- 1805746-39-7(Methyl 3-(2-bromopropanoyl)-4-(chloromethyl)benzoate)
- 2639453-35-1(3-amino-4-{(benzyloxy)carbonylamino}-5-methylbenzoic acid)
- 1706462-66-9(3-(piperidin-4-yl)methyl-1,3-thiazolidine-2,4-dione)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
